(9H-fluoren-9-yl)methyl ((S)-1-((S)-2-(((R)-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate (9H-fluoren-9-yl)methyl ((S)-1-((S)-2-(((R)-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15883376
InChI: InChI=1S/C53H49N5O5S/c54-49(59)47(34-64-53(36-17-4-1-5-18-36,37-19-6-2-7-20-37)38-21-8-3-9-22-38)56-50(60)48-29-16-30-58(48)51(61)46(31-35-32-55-45-28-15-14-23-39(35)45)57-52(62)63-33-44-42-26-12-10-24-40(42)41-25-11-13-27-43(41)44/h1-15,17-28,32,44,46-48,55H,16,29-31,33-34H2,(H2,54,59)(H,56,60)(H,57,62)/t46-,47-,48-/m0/s1
SMILES:
Molecular Formula: C53H49N5O5S
Molecular Weight: 868.1 g/mol

(9H-fluoren-9-yl)methyl ((S)-1-((S)-2-(((R)-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate

CAS No.:

Cat. No.: VC15883376

Molecular Formula: C53H49N5O5S

Molecular Weight: 868.1 g/mol

* For research use only. Not for human or veterinary use.

(9H-fluoren-9-yl)methyl ((S)-1-((S)-2-(((R)-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate -

Specification

Molecular Formula C53H49N5O5S
Molecular Weight 868.1 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxo-3-tritylsulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
Standard InChI InChI=1S/C53H49N5O5S/c54-49(59)47(34-64-53(36-17-4-1-5-18-36,37-19-6-2-7-20-37)38-21-8-3-9-22-38)56-50(60)48-29-16-30-58(48)51(61)46(31-35-32-55-45-28-15-14-23-39(35)45)57-52(62)63-33-44-42-26-12-10-24-40(42)41-25-11-13-27-43(41)44/h1-15,17-28,32,44,46-48,55H,16,29-31,33-34H2,(H2,54,59)(H,56,60)(H,57,62)/t46-,47-,48-/m0/s1
Standard InChI Key CFZXPTSEAPDBNZ-QQVWZEJNSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N[C@@H](CSC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C(=O)N
Canonical SMILES C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)NC(CSC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C(=O)N

Introduction

Applications in Chemistry

Peptide Synthesis:
This compound is likely used as an intermediate or precursor in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino functionality, allowing selective deprotection under mild basic conditions without affecting other sensitive groups.

Bioconjugation:
The presence of an indole group (from tryptophan) and a carbamate linkage suggests potential use in synthesizing bioactive peptides or peptidomimetics.

Synthesis

The synthesis of this compound typically involves:

  • Fmoc Protection: Introduction of the fluorenylmethyloxycarbonyl group to protect the primary amine.

  • Coupling Reactions: Formation of amide bonds using carbodiimide-based coupling agents (e.g., DCC or EDC) in the presence of additives like HOBt or HOAt.

  • Thioether Formation: Incorporation of the tritylthio group via nucleophilic substitution or thiol protection strategies.

  • Chiral Control: Use of enantiomerically pure starting materials to maintain stereochemistry during synthesis.

Crystal Packing

Studies on similar carbamates reveal:

  • Hydrogen bonding interactions (N-H···O=C).

  • Weak C-H···O interactions contributing to stability.

  • Solvent molecules may be incorporated into the crystal lattice, often requiring advanced techniques like SQUEEZE to model disordered solvent regions .

Analytical Data

Characterization typically involves:

  • NMR Spectroscopy (¹H, ¹³C): To confirm chemical shifts corresponding to Fmoc, indole, and amide groups.

  • Mass Spectrometry (MS): To verify molecular weight and purity.

  • X-ray Crystallography: For determining stereochemistry and packing.

Biological Relevance

The compound’s structure suggests potential applications in:

  • Pharmaceuticals: As a building block for drug candidates targeting enzymes or receptors due to its indole functionality.

  • Enzyme Inhibition Studies: The tritylthio moiety may mimic natural substrates or inhibitors for cysteine proteases.

Comparison with Related Compounds

FeatureThis CompoundRelated Fmoc-Carbamates
Protecting GroupFmocCommon for amino acids in SPPS
Functional DiversityIndole, pyrrolidine, thioetherTypically simpler structures
ChiralityMultiple stereogenic centersOften limited to one or two centers
ApplicationsAdvanced peptide synthesis, bioconjugationStandard peptide synthesis

Challenges in Handling

  • Solubility Issues: Bulky groups may reduce solubility in common solvents.

  • Stability Concerns: Sensitive to strong acids/bases due to the presence of carbamate and thioether groups.

  • Purification Complexity: Requires advanced chromatographic techniques due to high molecular weight and multiple functional groups.

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